Cas no 35600-74-9 (1-Phenylpropan-1-amine)
1-Phenylpropan-1-amine structure
Product Name:1-Phenylpropan-1-amine
1-Phenylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylpropan-1-amine
- DL-1-PHENYLPROPYL AMINE
- (R)-(+)-
- (R)-(+)-1-phenyl-1-propylamine
- (R)-(+)-1-Phenylpropylamine
- (R)-(+)-mEthylbenzylamine
- (R)-1-phenylpropan-1-amine
- (S)-(+)-1-phenylpropylamine
- A-Ethylbenzylamine
- AG-F-02210
- PubChem6026
- alpha -ethylbenzylamine
- MFCD00038169
- Phenylpropan-1-Amine
- 1-Phenylpropylamine
- (RS)-1-phenylpropylamine
- CHEBI:153571
- Z1262252904
- LS-43356
- EN300-34041
- alpha-Ethylbenzylamine, 97%
- CS-0204798
- AKOS000123098
- 1-Phenyl-propylamine
- alpha-Ethylbenzylamine
- 1-(phenyl)-propylamine
- alpha-Ethylbenzenemethanamine
- 4-Chloro-2-(Z)-Methoxycarbonylmethoxyimino-3-oxobutyricacid
- (S)-alpha-ethylbenzylamine
- J-017499
- AKOS017258862
- SB44721
- FT-0605096
- STK400150
- 35600-74-9
- 1-phenyl-propyl-amine
- F78690
- Benzenemethanamine, .alpha.-ethyl
- 2941-20-0
- DTXSID30859841
- SCHEMBL43945
- alpha-Phenylpropylamine
- SB45120
- STR04886
- A5631
- (s)-a-ethylbenzylamine
- AB91926
- A819886
- FT-0634571
- (R)-(+)-1-Amino-1-phenylpropane
- EC 608-356-4
- BENZYLAMINE, alpha-ETHYL-
- 1-Phenyl-2-methylethylamine
- 1-phenyl-1-propanamine
-
- Inchi: 1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3
- InChI Key: AQFLVLHRZFLDDV-UHFFFAOYSA-N
- SMILES: NC(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 135.104799419g/mol
- Monoisotopic Mass: 135.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 84.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.938 g/mL at 25 °C(lit.)
- Boiling Point: 204 °C(lit.)
- Flash Point: 170 °F
- Refractive Index: n20/D 1.519(lit.)
1-Phenylpropan-1-amine Security Information
- Hazardous Material transportation number:UN 2735 8/PG 2
- WGK Germany:3
- Hazard Category Code: 22-34
- Safety Instruction: 26-36/37/39-45
- RTECS:DP4907000
-
Hazardous Material Identification:
1-Phenylpropan-1-amine Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
35600-74-9 (1-Phenylpropan-1-amine) Related Products
- 25611-78-3(1,2-Diphenylethylamine)
- 30339-30-1((S)-1-Phenyl-2-(p-tolyl)ethylamine)
- 6150-01-2((R)-1-Phenylbutan-1-amine)
- 3789-59-1((S)-(-)-1-Phenylpropylamine)
- 2941-19-7(1-Phenylbutan-1-amine)
- 91339-01-4(1-(4-Propylphenyl)ethanamine)
- 2941-20-0(1-Phenylpropan-1-amine)
- 3082-64-2((R)-(+)-a-Ethylbenzylamine)
- 3789-60-4((1S)-1-phenylbutan-1-amine)
- 104-13-2(4-Butylaniline)
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